molecular formula C22H18BrN3O5 B12389609 Mmp13-IN-5

Mmp13-IN-5

Cat. No.: B12389609
M. Wt: 484.3 g/mol
InChI Key: BWTDIBJCTHVZPI-DHRITJCHSA-N
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Description

Mmp13-IN-5 is a selective inhibitor of matrix metalloproteinase 13 (MMP-13), an enzyme that plays a crucial role in the degradation of collagen in articular cartilage. This compound has shown promise in the treatment of osteoarthritis by inhibiting the activity of MMP-13, thereby preventing the breakdown of cartilage and promoting joint health .

Preparation Methods

The synthesis of Mmp13-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Mmp13-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mmp13-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of MMP-13 and its effects on collagen degradation. In biology, it helps researchers understand the role of MMP-13 in various physiological and pathological processes. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of osteoarthritis and other diseases involving excessive collagen degradation. In industry, it may be used in the development of new drugs and therapeutic strategies .

Mechanism of Action

Mmp13-IN-5 exerts its effects by selectively binding to the active site of MMP-13, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of collagen and other extracellular matrix proteins, which is crucial for maintaining the structural integrity of tissues. The molecular targets of this compound include the catalytic domain of MMP-13, and the pathways involved in its mechanism of action are related to the regulation of extracellular matrix remodeling and tissue homeostasis .

Comparison with Similar Compounds

Mmp13-IN-5 is unique in its high selectivity and potency as an MMP-13 inhibitor. Similar compounds include other MMP inhibitors, such as N-acyl hydrazones and non-zinc-binding MMP-13 inhibitors. These compounds also target MMP-13 but may differ in their selectivity, potency, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to selectively inhibit MMP-13 without affecting other MMPs, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H18BrN3O5

Molecular Weight

484.3 g/mol

IUPAC Name

4-[2-[(2E)-2-[[4-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C22H18BrN3O5/c23-19-10-9-18(31-19)21(28)24-12-15-1-3-16(4-2-15)13-25-26-20(27)11-14-5-7-17(8-6-14)22(29)30/h1-10,13H,11-12H2,(H,24,28)(H,26,27)(H,29,30)/b25-13+

InChI Key

BWTDIBJCTHVZPI-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O

Origin of Product

United States

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